molecular formula C12H23O6PS2 B14677159 4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate CAS No. 34460-45-2

4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate

Cat. No.: B14677159
CAS No.: 34460-45-2
M. Wt: 358.4 g/mol
InChI Key: SNWKALBCPLZFCB-UHFFFAOYSA-N
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Description

4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate is an organophosphorus compound known for its diverse applications, particularly in the field of pest control. This compound is structurally related to malathion, a widely used pesticide. It is characterized by its unique chemical structure, which includes a butyl group, an ethyl group, and a dimethoxyphosphorothioyl sulfanyl group attached to a butanedioate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process may be carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By binding to the active site of the enzyme, the compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in prolonged nerve impulses, causing paralysis and death in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to some other organophosphorus compounds makes it a preferred choice in certain applications .

Properties

CAS No.

34460-45-2

Molecular Formula

C12H23O6PS2

Molecular Weight

358.4 g/mol

IUPAC Name

4-O-butyl 1-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C12H23O6PS2/c1-5-7-8-18-11(13)9-10(12(14)17-6-2)21-19(20,15-3)16-4/h10H,5-9H2,1-4H3

InChI Key

SNWKALBCPLZFCB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Origin of Product

United States

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